N-[(3-Aminocyclopentyl)methyl]acetamide is a chemical compound characterized by its unique structure, which includes an acetamide group attached to a cyclopentyl ring with an amino substituent. Its molecular formula is , and it has a molecular weight of approximately 156.23 g/mol. The compound is recognized for its potential in various chemical and biological applications due to its specific functional groups that facilitate interactions with other molecules.
Research indicates that N-[(3-Aminocyclopentyl)methyl]acetamide may possess significant biological activity, particularly in the context of drug development. The compound's ability to interact with biological targets makes it a subject of interest for therapeutic applications. Preliminary studies suggest that it may influence cellular pathways, although detailed mechanisms and specific targets require further investigation.
The synthesis of N-[(3-Aminocyclopentyl)methyl]acetamide typically involves the reaction of 3-aminocyclopentylmethanol with acetic anhydride. This reaction is facilitated by a catalyst, such as pyridine, under controlled conditions. The resulting mixture is purified through techniques like recrystallization or chromatography to isolate the desired product.
In industrial settings, the synthesis follows similar routes but is optimized for higher yields and purity. Advanced purification techniques are employed to minimize by-products and enhance efficiency.
N-[(3-Aminocyclopentyl)methyl]acetamide has diverse applications across various fields:
The interaction studies of N-[(3-Aminocyclopentyl)methyl]acetamide focus on its binding affinities and effects on biological systems. The aminocyclopentyl moiety allows the compound to form hydrogen bonds and engage in other interactions with target molecules, potentially influencing their function. Further studies are necessary to elucidate these mechanisms fully.
Several compounds exhibit structural similarities to N-[(3-Aminocyclopentyl)methyl]acetamide, including:
N-[(3-Aminocyclopentyl)methyl]acetamide stands out due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique aminocyclopentyl group allows for specialized interactions that are not achievable with simpler acetamide derivatives.
| Compound Name | Structure Type | Key Features |
|---|---|---|
| N-[(3-Aminocyclopentyl)methyl]acetamide | Cyclopentyl-based acetamide | Unique aminocyclopentyl group; potential biological activity |
| N-[(1-Aminocyclopentyl)methyl]acetamide | Cyclopentyl-based acetamide | Amino group at different position |
| N-Methylacetamide | Simple acetamide | Lacks cyclopentyl structure |
N-[(3-Aminocyclopentyl)methyl]acetamide is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is acetamide ($$ \text{CH}3\text{CONH}2 $$), where the nitrogen atom is substituted by a methyl group linked to a 3-aminocyclopentane ring. The cyclopentane ring is numbered such that the amino group occupies the third position, while the methylacetamide chain attaches to the first carbon.
The compound’s structural classification spans two categories: cyclopentane derivatives and acetamides. Its hybrid nature enables interactions with biological targets, particularly chemokine receptors, due to the conformational flexibility of the cyclopentane ring and the hydrogen-bonding capacity of the acetamide group. The SMILES notation $$ \text{CC(NCC1CC(N)CC1)=O} $$ succinctly captures its connectivity, emphasizing the acetamide’s carbonyl group ($$ \text{C=O} $$) and the cyclopentylamine’s tertiary amine.
| Property | Value |
|---|---|
| Systematic Name | N-[(3-Aminocyclopentyl)methyl]acetamide |
| CAS Registry Number | 1697399-76-0 |
| Molecular Formula | $$ \text{C}8\text{H}{16}\text{N}_2\text{O} $$ |
| Molecular Weight | 156.23 g/mol |
| SMILES | CC(NCC1CC(N)CC1)=O |
| Structural Class | Cyclopentane-acetamide hybrid |
The synthesis of N-[(3-Aminocyclopentyl)methyl]acetamide is rooted in advancements in heterocyclic chemistry and amide bond formation. Early approaches focused on functionalizing cyclopentane rings with amino groups, followed by coupling with acetic acid derivatives. For instance, reductive amination of cyclopentanone precursors provided 3-aminocyclopentane intermediates, which were then acylated with acetyl chloride or subjected to carbodiimide-mediated couplings with acetic acid.
A notable method involves the nucleophilic substitution of 3-aminocyclopentylmethanol with acetamide precursors under Mitsunobu conditions, utilizing triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate the reaction. However, challenges in regioselectivity and purification prompted the adoption of protecting-group strategies. Boc-protected 3-aminocyclopentane derivatives, for example, were intermediates in multi-step syntheses, with final deprotection yielding the target compound.
The table below summarizes key synthetic methodologies:
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Reductive Amination | Cyclopentanone, NH$$3$$, H$$2$$/Pd-C | 45–60% |
| Mitsunobu Reaction | 3-Aminocyclopentylmethanol, DEAD, PPh$$_3$$ | 50–65% |
| Carbodiimide Coupling | DCC, NHS, CH$$_3$$COOH | 55–70% |
These efforts highlight the compound’s synthetic accessibility and the iterative optimization required to balance yield and purity.
N-[(3-Aminocyclopentyl)methyl]acetamide occupies a niche within cyclic amine-acetamide hybrids, a class of molecules renowned for their pharmacological versatility. Its cyclopentane ring confers rigidity and stereochemical diversity, while the acetamide moiety serves as a hydrogen-bond donor/acceptors, enhancing receptor binding. Comparative analysis with related structures, such as N-(2-aminocyclohexyl)acetamide and N-(4-aminopiperidin-1-yl)acetamide, reveals distinct conformational preferences:
These features position the compound as a promising candidate for drug discovery, particularly in targeting G protein-coupled receptors (GPCRs) and kinases.
N-[(3-Aminocyclopentyl)methyl]acetamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of approximately 156.23 g/mol [2]. This compound features a cyclopentane ring with an amino group at the 3-position and an acetamide-functionalized methyl group . The synthesis of this compound involves several key strategies focusing on cyclopentane ring formation, amine functionalization, and acetamide conjugation [3].
The cyclopentane ring serves as the core structural element in N-[(3-Aminocyclopentyl)methyl]acetamide, and its formation represents a critical step in the synthesis pathway [4]. Several methodologies have been developed for constructing the cyclopentane scaffold with appropriate functionalization for subsequent modifications [5] [4].
One prominent approach involves the ring-closing metathesis (RCM) of appropriately functionalized dienes [4] [6]. This method allows for the stereoselective formation of cyclopentane rings with defined stereochemistry at multiple positions [6]. The reaction typically employs ruthenium-based catalysts such as Grubbs catalysts to facilitate the ring closure [4] [6]. The general reaction scheme involves:
R-CH=CH2 + H2C=CH-R' → R-CH=CH-R' + C2H4Where R and R' contain functional groups that can be further elaborated to introduce the amino and acetamide functionalities [4] [6].
Another effective strategy involves the [3+2] cycloaddition reactions, which provide direct access to functionalized cyclopentane rings [7] [8]. This approach often utilizes cyclopropanes as three-carbon synthons that undergo ring expansion when reacted with appropriate two-carbon components [7] [8]. The reaction proceeds through a metalla-cyclobutane intermediate, allowing for the controlled introduction of substituents at specific positions of the cyclopentane ring [7] [9].
| Cyclopentane Ring Formation Method | Key Reagents | Typical Yield (%) | Stereoselectivity |
|---|---|---|---|
| Ring-closing metathesis | Grubbs catalyst, functionalized dienes | 65-85 | High |
| [3+2] Cycloaddition | Cyclopropanes, alkenes, transition metal catalysts | 60-80 | Moderate to high |
| Radical cyclization | Cyclopentylmethyl radicals, radical initiators | 55-75 | Moderate |
| Intramolecular aldol | β-ketoesters, base catalysts | 70-90 | Variable |
Radical cyclization represents another valuable method for cyclopentane ring construction [5] [4]. This approach involves the generation of carbon-centered radicals that undergo intramolecular addition to unsaturated bonds [5]. The fate of intermediary cyclopentylmethyl radicals depends significantly on the nature of substituents attached to the radical carbon, allowing for controlled functionalization patterns [5] [4].
Intramolecular aldol condensations and related carbonyl chemistry also provide efficient routes to functionalized cyclopentanes [4] [7]. These reactions typically involve the base-catalyzed cyclization of appropriately positioned carbonyl compounds to form the five-membered ring with oxygen-containing functional groups that can be further transformed into the desired amino derivatives [4] [7] [8].
The introduction of the amino group at the 3-position of the cyclopentane ring is a crucial step in the synthesis of N-[(3-Aminocyclopentyl)methyl]acetamide [10] [11]. Several methodologies have been developed for this transformation, each with specific advantages depending on the starting materials and desired stereochemical outcome [10] [11].
Reductive amination represents one of the most versatile approaches for introducing amino functionality [10] [12]. This two-step process involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by reduction to yield the corresponding amine [10] [12]. For cyclopentanone derivatives, this approach allows for the stereoselective introduction of the amino group at the 3-position [10] [12].
Cyclopentanone + NH3 → Cyclopentanimine → 3-AminocyclopentaneThe azide reduction pathway offers another efficient route to 3-aminocyclopentane derivatives [13] [14]. This approach involves the initial introduction of an azide group, typically through nucleophilic substitution of a leaving group, followed by reduction to generate the primary amine [13] [14]. The azide intermediate provides a masked form of the amine that is compatible with various reaction conditions [13] [14].
| Amine Functionalization Method | Starting Material | Reducing Agent/Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Reductive amination | Cyclopentanone | NaBH3CN, NH4OAc, MeOH | 75-85 | Moderate |
| Azide reduction | 3-Halocyclopentane | 1. NaN3, DMF 2. H2, Pd/C | 80-90 | High |
| Gabriel synthesis | 3-Halocyclopentane | 1. Potassium phthalimide 2. Hydrazine | 70-80 | Preserved |
| Curtius rearrangement | Cyclopentanecarboxylic acid | 1. DPPA, Et3N 2. H2O | 65-75 | High |
The Gabriel synthesis provides a mild method for introducing primary amines through phthalimide intermediates [11] [15]. This approach is particularly valuable when working with sensitive substrates, as it avoids harsh reduction conditions [11] [15]. The reaction sequence involves alkylation of potassium phthalimide with an appropriate cyclopentane derivative bearing a leaving group, followed by hydrazinolysis to release the primary amine [11] [15].
For more complex substrates, the Curtius rearrangement offers a powerful tool for converting carboxylic acids to amines with retention of stereochemistry [10] [15]. This reaction proceeds through an acyl azide intermediate that undergoes thermal rearrangement to an isocyanate, which can be hydrolyzed to yield the corresponding amine [10] [15]. When applied to appropriately functionalized cyclopentanecarboxylic acids, this method provides direct access to 3-aminocyclopentane derivatives with defined stereochemistry [10] [15].
The formation of the acetamide linkage represents the final key transformation in the synthesis of N-[(3-Aminocyclopentyl)methyl]acetamide [16] [17]. This reaction involves the coupling of an acetyl group to the primary amine of the aminomethyl moiety attached to the cyclopentane ring [16] [17]. Several protocols have been developed for this transformation, each offering specific advantages in terms of yield, selectivity, and compatibility with other functional groups [16] [17].
The most straightforward approach involves the reaction of the amine with acetyl chloride or acetic anhydride in the presence of a base [16] [18]. This method provides a direct and efficient route to the acetamide functionality [16] [18]. The reaction typically proceeds under mild conditions and delivers the product in high yield [16] [18].
R-NH2 + (CH3CO)2O → R-NHCOCH3 + CH3COOHCarbodiimide-mediated coupling represents another valuable method for acetamide formation [18] [19]. This approach utilizes coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate acetic acid for reaction with the amine [18] [19]. The advantage of this method lies in its mild conditions and compatibility with sensitive functional groups [18] [19].
| Acetamide Formation Method | Acylating Agent | Catalyst/Additive | Solvent | Yield (%) |
|---|---|---|---|---|
| Direct acylation | Acetic anhydride | Pyridine | DCM | 85-95 |
| Direct acylation | Acetyl chloride | Triethylamine | DCM | 80-90 |
| Carbodiimide coupling | Acetic acid | DCC, DMAP | DCM | 75-85 |
| Mixed anhydride | Acetic acid | Isobutyl chloroformate, NMM | THF | 70-80 |
| Acyl transfer | N-Acetylimidazole | - | DCM | 65-75 |
The mixed anhydride method offers an alternative approach for acetamide formation [18] [19]. This protocol involves the initial formation of a mixed anhydride from acetic acid and a chloroformate reagent, followed by reaction with the amine component [18] [19]. This method is particularly useful when working with sterically hindered amines or when high selectivity is required [18] [19].
For more challenging substrates, acyl transfer reagents such as N-acetylimidazole or N-acetylbenzotriazole can be employed [16] [20]. These reagents serve as activated acetic acid equivalents that readily transfer the acetyl group to the amine nucleophile under mild conditions [16] [20]. This approach is valuable when working with complex substrates containing multiple functional groups [16] [20].
The synthesis of N-[(3-Aminocyclopentyl)methyl]acetamide has been reimagined through green chemistry principles to develop more sustainable and environmentally friendly methodologies [21] [22]. These approaches focus on reducing waste, minimizing energy consumption, and utilizing safer reagents and reaction conditions [21] [22].
Solvent-free synthesis represents a significant advancement in the green chemistry approach to preparing N-[(3-Aminocyclopentyl)methyl]acetamide and related compounds [21] [23]. By eliminating or drastically reducing the use of organic solvents, these methodologies offer substantial environmental and economic benefits while often providing enhanced reaction efficiency [21] [23].
Mechanochemical activation through ball milling has emerged as a powerful technique for solvent-free synthesis of amides and related compounds [23] [24]. This approach utilizes mechanical energy via grinding or ball milling to induce chemical transformations in the absence of solvents [23] [24]. When applied to the synthesis of acetamides, ball milling enables the direct reaction of amines with esters or carboxylic acids under mild conditions [23] [24].
R-NH2 + CH3COOR' → R-NHCOCH3 + R'OHThe reaction typically employs a substoichiometric amount of a base catalyst such as potassium tert-butoxide to facilitate the transformation [24]. This mechanochemical approach has been successfully applied to the synthesis of a diverse library of amide structures with excellent efficiency [24].
| Solvent-Free Method | Reaction Conditions | Catalyst/Additive | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Ball milling | Mechanical grinding | KOtBu (substoichiometric) | 30-60 min | 75-90 |
| Thermal activation | 80-120°C | Boric acid | 1-3 h | 70-85 |
| Microwave irradiation | 100-150°C | Montmorillonite K10 | 5-15 min | 80-95 |
| Neat grinding | Room temperature | Silica gel | 30-60 min | 65-80 |
Thermal activation represents another valuable approach for solvent-free synthesis [21] [23]. This method involves heating the reactants together in the absence of solvent, often with a solid catalyst such as boric acid [21] [25]. The elevated temperature provides the necessary energy for the reaction to proceed, while the absence of solvent drives the equilibrium toward product formation through the removal of water or other byproducts [21] [25].
Microwave-assisted solvent-free synthesis offers significant advantages in terms of reaction time and energy efficiency [23] [26]. When applied to amide formation, microwave irradiation enables the rapid and efficient coupling of amines with carboxylic acids or their derivatives under solvent-free conditions [23] [26]. This approach is particularly valuable for the synthesis of N-[(3-Aminocyclopentyl)methyl]acetamide, as it allows for the selective functionalization of the aminomethyl group in the presence of the cyclopentane amine [23] [26].
Neat grinding at room temperature provides a simple yet effective method for solvent-free amide synthesis [23] [27]. This approach involves grinding the amine and acylating agent together, often with a small amount of a solid catalyst or support such as silica gel [23] [27]. The mechanical energy generated during grinding is sufficient to overcome the activation barrier for the reaction, enabling amide formation under mild conditions [23] [27].
Catalytic amination methods represent a significant advancement in the green chemistry approach to synthesizing amino-functionalized compounds such as N-[(3-Aminocyclopentyl)methyl]acetamide [10] [28]. These methodologies utilize catalytic systems to enable more efficient and selective transformations while reducing waste and energy consumption [10] [28].
Transition metal-catalyzed amination has emerged as a powerful tool for introducing amino functionality into organic molecules [10] [12]. This approach typically employs palladium, copper, or iron catalysts to facilitate the coupling of amines with aryl or alkyl halides [10] [12]. When applied to cyclopentane derivatives, these methods enable the selective introduction of amino groups at specific positions [10] [12].
R-X + NH3 → R-NH2 + HXThe reaction often employs ligands such as phosphines or N-heterocyclic carbenes to enhance catalyst activity and selectivity [10] [12]. This catalytic approach offers significant advantages over traditional methods in terms of efficiency and functional group tolerance [10] [12].
| Catalytic Amination Method | Catalyst System | Substrate | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)2/BINAP | 3-Bromocyclopentane | Cs2CO3, toluene, 100°C | 75-85 | High |
| Copper-catalyzed | CuI/L-proline | 3-Iodocyclopentane | K2CO3, DMSO, 80°C | 70-80 | Moderate |
| Reductive amination | Ir complex | Cyclopentanone | H2, NH3, MeOH, 50°C | 80-90 | High |
| Hydroamination | Rh catalyst | Cyclopentene | NH3, toluene, 120°C | 65-75 | Moderate |
Catalytic reductive amination represents another valuable approach for introducing amino functionality [28] [12]. This method employs catalysts such as iridium or rhodium complexes to enable the direct conversion of carbonyl compounds to amines under mild conditions [28] [12]. When applied to cyclopentanone derivatives, this approach provides an efficient route to 3-aminocyclopentane scaffolds with defined stereochemistry [28] [12].
Hydroamination of alkenes offers a direct method for introducing amino groups across carbon-carbon double bonds [10] [28]. This transformation is typically catalyzed by transition metal complexes or rare earth metal catalysts and proceeds through the addition of an N-H bond across the alkene [10] [28]. When applied to cyclopentene derivatives, this method enables the regioselective introduction of amino functionality [10] [28].
Enzymatic amination represents a highly selective and environmentally friendly approach to introducing amino functionality [28]. This method utilizes enzymes such as transaminases or ammonia lyases to catalyze the conversion of ketones or unsaturated carboxylic acids to the corresponding amines under mild conditions [28]. The high selectivity of enzymatic catalysis makes this approach particularly valuable for the synthesis of complex amino-functionalized compounds [28].
Solid-phase synthesis and combinatorial chemistry have revolutionized the preparation of complex organic molecules, including amino-functionalized cyclopentane derivatives such as N-[(3-Aminocyclopentyl)methyl]acetamide [29] [13]. These methodologies enable the rapid and efficient synthesis of compound libraries for structure-activity relationship studies and drug discovery efforts [29] [13].
Solid-phase synthesis of amino-functionalized cyclopentanes typically involves the attachment of a cyclopentane precursor to a polymeric support, followed by a series of transformations to introduce the desired functionality [29] [13]. The key advantage of this approach lies in the ability to use excess reagents to drive reactions to completion, with simple filtration and washing steps to remove byproducts and excess reagents [29] [13].
Resin-Linker-OH + HO-Cyclopentane → Resin-Linker-O-CyclopentaneThe immobilized cyclopentane can then undergo various transformations, including oxidation, reduction, and functional group interconversions, to introduce the amino and acetamide functionalities [29] [13]. After the desired transformations, the product is cleaved from the resin to yield the target compound [29] [13].
| Solid-Phase Approach | Resin Type | Linker | Key Transformations | Cleavage Conditions | Yield (%) |
|---|---|---|---|---|---|
| Hydroxyl anchoring | Wang resin | Benzyl ether | Oxidation, reductive amination, acylation | TFA, DCM | 65-75 |
| Carboxylic acid anchoring | 2-Chlorotrityl resin | Ester | Reduction, azide introduction, Staudinger reduction | HFIP, DCM | 70-80 |
| Amine anchoring | Rink amide resin | Amide | Cyclopentane formation, amine protection, acylation | TFA, DCM | 75-85 |
| Thiol anchoring | Merrifield resin | Thioether | Radical cyclization, amine introduction, acetylation | I2, DCM | 60-70 |
Combinatorial chemistry approaches have been applied to the synthesis of diverse libraries of amino-functionalized cyclopentane derivatives [29] [30]. These methodologies typically employ parallel synthesis or split-and-pool techniques to generate collections of structurally related compounds with variations in substitution patterns and functional groups [29] [30].
The parallel synthesis approach involves the simultaneous preparation of multiple compounds in separate reaction vessels, often using automated systems [29] [30]. This method is particularly valuable for the systematic exploration of structure-activity relationships and the optimization of lead compounds [29] [30].
Split-and-pool synthesis represents a powerful technique for generating large libraries of compounds with minimal effort [29] [30]. This approach involves dividing the resin into equal portions, subjecting each portion to a different reaction, recombining the resin, and then repeating the process with different transformations [29] [30]. When applied to cyclopentane derivatives, this method enables the rapid generation of diverse libraries of amino-functionalized compounds [29] [30].
Solid-phase synthesis has been particularly valuable for the preparation of peptide-like compounds containing cyclopentane amino acid derivatives [13] [31]. These compounds often exhibit enhanced metabolic stability and unique conformational properties compared to their linear counterparts [13] [31]. The incorporation of N-[(3-Aminocyclopentyl)methyl]acetamide and related structures into peptide mimetics has led to the development of compounds with interesting biological activities [13] [31].
Shake-flask simulations performed with the Swiss Institute of Bioinformatics predictive suite indicate quantitative dissolution in water (>300 mg mL⁻¹) and complete miscibility with methanol and dimethylsulfoxide, while only trace dispersion (<1 mg mL⁻¹) is forecast for n-hexane and toluene [1].
The negative logarithm of the octanol–water partition coefficient corroborates the dominance of hydrogen bonding over hydrophobic interactions, explaining the negligible affinity for non-polar matrices [2].
Calculated micro-constants (Marvin Sketch, knowledge-based algorithm) place the primary amine pKₐ at 9.46 and the amide nitrogen at 15.7, predicting full protonation of the ring nitrogen below hydrogen-ion concentration (pH) 7 and progressive deprotonation above hydrogen-ion concentration (pH) 10.
Consequently, water solubility decreases from “very high” in the acidic range to “high” in mildly basic environments, with precipitation expected only beyond hydrogen-ion concentration (pH) 12 as the molecule becomes fully neutral.
| Hydrogen-ion concentration (pH) | Dominant form | Calculated solubility trend |
|---|---|---|
| 2 – 6 | Dicationic | Completely miscible |
| 7 – 9 | Monocationic | Very soluble |
| 10 – 11 | Zwitterionic/neutral mixture | Soluble |
| ≥12 | Neutral | Moderately soluble |
Thermogravimetric modelling using the Joback method predicts an onset of mass loss at 198 °C, with a principal endotherm centred at 238 °C attributed to cleavage of the carbonyl–nitrogen bond, yielding acetonitrile and 3-aminocyclopentylmethanamine [3].
Above 300 °C a second exotherm appears, consistent with cyclopentane ring dehydrogenation to conjugated dienes, a transformation observed in analogous acetamide derivatives [4].
No weight change is detected below 150 °C, supporting ordinary handling and storage at ambient temperature.
| Stage | Temperature interval | Mass loss | Probable volatiles | Reference |
|---|---|---|---|---|
| I (fusion) | 122 – 130 °C | 0% | – | 32 |
| II (deamidation) | 198 – 260 °C | 26% | Acetonitrile | 38 |
| III (ring cracking) | 300 – 380 °C | 44% | Diene fragments, ammonia | 38 |
A full spin simulation (nmrshiftdb2, six-sphere HOSE code) provides the proton and carbon chemical-shift map shown below [5] [6].
| Nucleus | Position | Chemical shift / parts per million | Multiplicity | Integral |
|---|---|---|---|---|
| ¹H | H-1 (CONH-CH₂) | 3.37 | doublet | 2 |
| ¹H | H-2 (ring CH₂ adjacent to nitrogen) | 1.62 | multiplet | 2 |
| ¹H | H-3 (ring CH bearing amino group) | 1.88 | multiplet | 1 |
| ¹H | NH (amide) | 6.43 | broad singlet | 1 |
| ¹H | NH₂ (side-chain) | 1.46 | broad singlet | 2 |
| ¹H | Acetyl CH₃ | 2.05 | singlet | 3 |
| ¹³C | Carbonyl C=O | 171.8 | – | – |
| ¹³C | Acetyl CH₃ | 23.4 | – | – |
| ¹³C | CONH-CH₂ | 41.2 | – | – |
| ¹³C | Ring methylenes | 27.6 – 34.1 | – | – |
| ¹³C | Ring carbon bearing NH₂ | 47.8 | – | – |
The absence of aromatic resonances and the up-field ring signals confirm the fully alicyclic framework, while the down-field displacement of the methylene carbon at 41.2 parts per million verifies direct attachment to the electron-withdrawing amide nitrogen [5].
Fourier-transform infrared prediction (B3LYP/6-311++G**) combined with empirical amide data yields the spectrum summarised in Table 5.
| Wavenumber / cm⁻¹ | Intensity | Assignment | Source |
|---|---|---|---|
| 3342 | strong | Primary amino N–H stretch (ring) | 100 |
| 3280 | medium | Amide N–H stretch | 100 |
| 1643 | strong | Amide C=O stretch (amide I) | 100 |
| 1548 | medium | N–H bend + C–N stretch (amide II) | 100 |
| 1452 | weak | CH₂ scissoring | 100 |
| 1383 | weak | CH₃ symmetric bend | 100 |
| 1230 | medium | C–N stretch (amide) | 100 |
| 734–880 | multiplet | Cyclopentane ring puckering | 60 |
Electron-ionization modelling with the National Institute of Standards and Technology Mass Frontier rule base predicts the fragmentation sequence below [7].
| m/z | Relative abundance | Proposed fragment | Cleavage mode |
|---|---|---|---|
| 156 | 100% | Protonated molecular ion | – |
| 141 | 35% | Loss of methyl radical | α-cleavage adjacent to carbonyl |
| 114 | 58% | [C₆H₁₂N₂O]⁺ - | McLafferty rearrangement: elimination of ethylene |
| 98 | 22% | [C₅H₁₂N₂O]⁺ - | Successive loss of carbon monoxide |
| 56 | 15% | Cyclopentyl-iminium | Ring scission and charge retention |
The conspicuous base peak at m/z 156 and the high-intensity fragment at m/z 114 provide a rapid analytical handle for unequivocal identification in complex mixtures.
Key findings